CCG-203586 is a synthetic compound [] developed as a potential therapeutic agent for glycosphingolipid storage diseases, particularly those affecting the central nervous system. [] It functions as a glucosylceramide synthase (GCS) inhibitor, effectively reducing the levels of glucosylceramide in the brain. []
The synthesis of CCG-203586 and its analogs involved modifications to the carboxamide N-acyl group of the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore. [] The modifications aimed to reduce the total polar surface area and the number of rotatable bonds. [] The specific synthetic route for CCG-203586 is not detailed in the provided abstracts.
CCG-203586 acts as a glucosylceramide synthase (GCS) inhibitor. [] GCS is a key enzyme in the synthesis of glucosylceramide, a type of glycosphingolipid. [] By inhibiting GCS, CCG-203586 effectively reduces the accumulation of glucosylceramide. [] This is particularly relevant in treating glycosphingolipid storage diseases, where the accumulation of these lipids can be detrimental.
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: